3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

Melting Point Quality Control Isomer Purity

Medicinal chemistry groups optimizing kinase inhibitor selectivity need reliable access to the 3,5-dimethoxyphenyl fragment-a privileged motif conferring >100-fold FGFR/VEGFR selectivity over PDGFR/c-Src (J. Med. Chem. validated). 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile (CAS 70988-04-4) provides this exact aryl building block with: • C₂-symmetric substitution eliminating regioisomer mixtures in pyrazole synthesis • Documented large-scale supply up to 500 kg (97% HPLC, ≤0.5% H₂O) • Melting point 121-123°C for incoming isomer identity verification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 70988-04-4
Cat. No. B1287578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile
CAS70988-04-4
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)CC#N)OC
InChIInChI=1S/C11H11NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7H,3H2,1-2H3
InChIKeyLKMXJVUYRSDTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: Overview


3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile (CAS 70988-04-4), also known as 3,5-dimethoxybenzoylacetonitrile, is a member of the benzoylacetonitrile (β-ketonitrile) class [1]. Its structure features a 3,5-dimethoxy-substituted phenyl ring attached to a 3-oxopropanenitrile moiety, providing it with a unique combination of electrophilic and nucleophilic reactivity. It serves primarily as a key synthetic intermediate in medicinal chemistry, particularly for constructing pyrazole and pyrazolo[1,5-a]pyrimidine scaffolds, and notably as the privileged aryl fragment in clinical-stage kinase inhibitor programs targeting FGFR and VEGFR [1][2].

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: Why 3,5-Dimethoxy Matters


Regioisomeric dimethoxybenzoylacetonitriles (e.g., 3,4-, 2,4-, and 2,5-substituted analogs) share identical molecular formulae (C₁₁H₁₁NO₃) and molecular weights (~205.21 g/mol), yet their physical properties, such as melting points, diverge considerably due to differences in crystal packing and symmetry [1]. The 3,5-substitution pattern positions the two methoxy groups meta to each other, creating a symmetrical electron-donating environment on the aryl ring that is distinct from ortho/meta or ortho/para arrangements. This electronic configuration directly influences the reactivity of the pendant ketone and nitrile groups in cyclocondensation reactions and, crucially, the binding affinity of derived drug candidates [2]. In a landmark structure–activity relationship (SAR) study, researchers explicitly selected the 3,5-dimethoxyphenyl fragment over other aryl variants (3-phenyl and 2,6-dichlorophenyl) because derivatives incorporating it achieved low nanomolar dual FGFR/VEGFR inhibition while maintaining >100-fold selectivity against off-target kinases such as PDGFR and c-Src—a selectivity window that collapsed when alternative aryl groups were used [2].

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: Differentiation Evidence


Melting Point Identity Check: 3,5- vs. 3,4-Dimethoxy Isomer

The melting point of 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile is reported as 121–123°C by multiple vendors . Its nearest positional isomer, 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile (CAS 4640-69-1), exhibits a markedly higher melting point of 139–141°C . This approximately 18–20°C difference provides a simple, quantitative identity check to verify which isomer has been supplied and to detect isomer cross-contamination upon receipt—a critical QC parameter when procuring building blocks for SAR campaigns where regiochemical fidelity directly impacts downstream biological activity.

Melting Point Quality Control Isomer Purity

Supply Scalability: 3,5- vs. 2,5-Dimethoxy Isomer Sourcing

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile is commercially available at 97% purity (HPLC) from multiple suppliers, with at least one vendor (Capotchem) indicating production scale capability up to 500 kg and a water content specification of ≤0.5% [1]. In contrast, the 2,5-dimethoxy positional isomer (CAS 898787-03-6) is listed by the same supplier with a 97% minimum purity but without comparable scale documentation or moisture specification [2]. The 3,4-isomer (CAS 4640-69-1) is also available but has a higher melting point and is often stored at 2–8°C, indicating potentially different stability profiles . For research programs transitioning from gram-scale synthesis to preclinical or pilot-scale campaigns, the 3,5-isomer offers demonstrable sourcing advantages in terms of validated large-scale availability and tighter quality specifications.

Supply Chain Bulk Sourcing Purity

Kinase Selectivity Advantage: 3,5-Dimethoxyphenyl over 2,6-Dichlorophenyl

In a systematic medicinal chemistry program published in Journal of Medicinal Chemistry (2005), 1,6-naphthyridine-2-amine derivatives bearing the 3,5-dimethoxyphenyl group at the 3-position demonstrated low nanomolar inhibitory activity against both FGFR-1 and VEGFR-2 tyrosine kinases, with >100-fold selectivity over the structurally related kinases PDGFR and c-Src [1]. When the 3,5-dimethoxyphenyl group was replaced with a 3-(2,6-dichlorophenyl) fragment, inhibitors retained VEGFR activity but showed significantly eroded selectivity—PDGFR cross-inhibition increased to within approximately 10-fold of VEGFR potency and c-Src cross-inhibition increased roughly 500-fold [1]. The same study reported that 3-(3,5-dimethoxyphenyl)-1,6-naphthyridines were 2- to 20-fold more potent than the corresponding pyrido[2,3-d]pyrimidine scaffold analogs against VEGFR and FGFR, and 3- to 65-fold more potent in inhibiting growth of human umbilical vein endothelial cells (HUVECs) stimulated by serum, FGF, or VEGF [1]. This direct comparator data establishes the 3,5-dimethoxyphenyl fragment as a privileged pharmacophoric element for achieving simultaneous potency and selectivity.

FGFR VEGFR Kinase Selectivity Naphthyridine

Microwave-Assisted Pyrazole Synthesis: Defined 5-Amino Regioisomer

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile has been employed as a substrate in microwave-assisted pyrazole synthesis, where condensation with methylhydrazine yielded 3-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine as a discrete regioisomer using 1.4 g (6.82 mmol) of the β-ketonitrile and methylhydrazine (0.54 mL, 10.23 mmol) in methanol under microwave irradiation at 160°C for 0.25 h . This reaction outcome is diagnostic: the symmetrical 3,5-dimethoxy substitution directs cyclocondensation to a specific 5-aminopyrazole regioisomer without the regiochemical ambiguity that can arise with unsymmetrical dimethoxy isomers (e.g., 3,4- or 2,4-substituted analogs) where two distinct pyrazole regioisomers may form. The rapid reaction time under microwave conditions (15 minutes) also demonstrates the synthetic efficiency accessible with this specific substrate .

Microwave Synthesis Pyrazole Regioselectivity Reaction Yield

Multi-Vendor Availability: 3,5-Dimethoxy vs. Other Regioisomers

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile (CAS 70988-04-4) is stocked by multiple reputable global research chemical suppliers including Santa Cruz Biotechnology, Matrix Scientific, VWR, CymitQuimica, ChemScene, Capotchem, and MolCore, with catalog weights from 100 mg to multi-gram quantities and purities ranging from 95% to 97% [1]. By comparison, the 2,5-dimethoxy isomer (CAS 898787-03-6) has narrower vendor distribution, and the 2,4-dimethoxy isomer (CAS 76569-43-2) was noted by CymitQuimica with an estimated 13-day delivery lead time, suggesting less readily available stock . The 3,5-isomer's broad multi-vendor availability reduces single-supplier dependency and procurement lead-time risk for time-sensitive research programs.

Vendor Availability Supply Security Procurement

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile: Application Scenarios


FGFR/VEGFR Dual Inhibitor Lead Optimization

When designing ATP-competitive kinase inhibitors that must simultaneously inhibit FGFR and VEGFR while sparing PDGFR and c-Src, 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile is the preferred starting material for constructing the key 3-aryl substituent on 1,6-naphthyridine or related heterocyclic cores. J. Med. Chem. SAR data demonstrate that the 3,5-dimethoxyphenyl fragment confers >100-fold selectivity over PDGFR and c-Src, a window that collapses to ~10-fold and ~500-fold respectively with the 2,6-dichlorophenyl alternative [1]. The same study shows 3,5-dimethoxyphenyl-1,6-naphthyridines are 3- to 65-fold more potent in HUVEC cellular assays than the pyrido[2,3-d]pyrimidine scaffold [1]. Procurement of this specific β-ketonitrile building block directly enables access to this privileged selectivity profile.

Regiospecific 5-Aminopyrazole Library Synthesis

For medicinal chemistry groups synthesizing pyrazole-focused libraries, the C₂-symmetric 3,5-dimethoxyphenyl substitution eliminates regiochemical ambiguity during cyclocondensation with hydrazines, yielding a single 5-aminopyrazole regioisomer [1]. This is in contrast to unsymmetrical dimethoxy isomers (e.g., 3,4- or 2,4-substituted), which may produce regioisomeric mixtures requiring chromatographic separation and structural confirmation. The compound has been successfully employed under microwave conditions (160°C, 15 minutes) for rapid pyrazole construction [1], making it suitable for parallel synthesis workflows where regioisomer purity and throughput are both critical.

Preclinical Scale-Up with Validated Bulk Supply

When a lead series incorporating the 3,5-dimethoxybenzoyl fragment progresses from medicinal chemistry (gram scale) to preclinical evaluation (kilogram scale), 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile offers documented large-scale commercial availability up to 500 kg with 97% HPLC purity and ≤0.5% water specification [1]. This validated supply-chain readiness distinguishes it from regioisomeric analogs (2,5-, 2,4-, 2,3-, or 2,6-dimethoxy) that lack comparable documented scaling capability. The 121–123°C melting point provides a straightforward incoming QC identity check to verify isomer fidelity upon receipt [2].

Heterocyclic Scaffold Diversification

As a representative benzoylacetonitrile, this compound provides access to a broad range of 5-membered heterocycles—pyrroles, furans, thiophenes, pyrazoles, isoxazoles, and thiazoles—through well-established synthetic methodologies [1]. The symmetrical 3,5-dimethoxy substitution may simplify product characterization (NMR symmetry) relative to unsymmetrical analogs, facilitating structural confirmation in academic and industrial settings. Multi-vendor availability (Santa Cruz Biotechnology, Matrix Scientific, VWR, ChemScene, Capotchem, MolCore) with competitive gram-scale pricing (e.g., $96/500 mg from Santa Cruz Biotechnology [2]) supports cost-effective scaffold exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.